molecular formula C20H26N2O2 B5269903 1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE

Cat. No.: B5269903
M. Wt: 326.4 g/mol
InChI Key: UURGQMGVBGIYKK-UHFFFAOYSA-N
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Description

1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazino]-2-phenoxy-1-ethanone is a structurally complex organic compound featuring a bicyclo[2.2.1]heptene moiety, a piperazine ring, and a phenoxy-ethanone group. The phenoxy group introduces aromaticity and electronic effects that may modulate solubility and bioactivity.

Properties

IUPAC Name

1-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-20(15-24-19-4-2-1-3-5-19)22-10-8-21(9-11-22)14-18-13-16-6-7-17(18)12-16/h1-7,16-18H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURGQMGVBGIYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps. One common method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction produces a group of framework N-(oxiran-2-yl)methylsulfonamides, which can be further transformed into the desired compound through additional steps such as aminolysis with benzylamine and benzylpiperazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and phenoxy moieties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties may be useful in developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets. The bicyclic structure and piperazine moiety allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence various biological processes .

Comparison with Similar Compounds

Key Observations:

Bicyclo[2.2.1]heptene Framework : Present in all compounds, this rigid bicyclic structure enhances stereochemical control and hydrophobic interactions with biological targets .

Piperazine Moieties : The piperazine ring facilitates hydrogen bonding and cation-π interactions, critical for receptor engagement. Modifications (e.g., sulfonyl in ) alter electronic properties and binding kinetics .

Adamantyl (): Bulky and hydrophobic, it may enhance membrane penetration but reduce solubility. Sulfonyl/Nitro Groups (): Electron-withdrawing effects increase binding affinity but may compromise metabolic stability .

Pharmacological and Physicochemical Properties

Property Target Compound (Inferred) 1-(Bicyclo[...]-sulfonylpiperazine 1-[4-(Adamantyl)piperazino]-...-pyrazole
Molecular Weight ~350–400 g/mol 396.4 g/mol 450–500 g/mol
LogP ~3.5 (moderate lipophilicity) 4.2 (highly lipophilic) 5.1 (very lipophilic)
Bioactivity CNS modulation (predicted) Enzyme inhibition (IC₅₀ = 0.2 µM) Anticancer (EC₅₀ = 5 µM)

Mechanistic Insights:

  • The phenoxy group’s electron-donating nature may enhance interactions with serotonin or dopamine receptors, as observed in fluorophenyl-piperazine analogs ().
  • Compared to sulfonyl derivatives (), the ethanone group’s carbonyl moiety could engage in hydrogen bonding with catalytic residues, altering target selectivity .

Biological Activity

The compound 1-[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazino]-2-phenoxy-1-ethanone represents a class of chemical entities that exhibit significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse sources and research findings.

Molecular Characteristics

  • Molecular Formula : C22H26N2O4S
  • Molecular Weight : 414.52 g/mol
  • InChIKey : JWUVJSCJKQNZHI-UHFFFAOYSA-N

The compound contains a bicyclic structure that contributes to its biological activity, particularly in interactions with various biological targets.

Pharmacological Properties

Research indicates that this compound possesses a range of pharmacological activities:

  • Anticancer Activity : Studies have shown that derivatives of bicyclic compounds can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including hepatoma and breast cancer cells, with IC50 values in the low micromolar range .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase .
  • Neuroprotective Effects : There is evidence suggesting potential neuroprotective roles, particularly through the inhibition of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as AChE and α-glycosidase, which are critical for managing conditions like diabetes and Alzheimer's disease .
  • Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is achieved by modulating the expression of cell cycle regulatory proteins .

Case Study 1: Anticancer Activity

A study evaluated the effects of a related bicyclic compound on hepatoma cell lines. The results indicated an IC50 value of 84.7 μM, highlighting its potential as an anticancer agent. The mechanism involved apoptosis induction and modulation of cell cycle regulators such as p53 .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of the compound through AChE inhibition. The results showed significant inhibition with an IC50 value of 2.50 μM, suggesting its potential utility in treating Alzheimer's disease .

Summary Table of Biological Activities

Biological ActivityTargetIC50 ValueReference
AnticancerHepatoma Cells84.7 μM
Anti-inflammatoryPro-inflammatory CytokinesNot specified
NeuroprotectionAChE2.50 μM

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